

Piperidine-1-carboxylic acid chemical properties and structure

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Compound of Interest

Compound Name: Piperidine-1-carboxylic Acid

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An In-depth Technical Guide to **Piperidine-1-carboxylic Acid**: Chemical Properties, Structure, and Experimental Protocols

This technical guide provides a comprehensive overview of **piperidine-1-carboxylic acid**, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document details its chemical and physical properties, molecular structure, synthesis, and analytical methodologies. Furthermore, it touches upon the biological significance of related piperidine derivatives and outlines essential safety and handling protocols.

Chemical Structure and Identification

Piperidine-1-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic amine. [1][2] The structure consists of a piperidine ring where the hydrogen atom on the nitrogen is substituted by a carboxylic acid group. [1][3] This compound is also known by several synonyms, including 1-piperidinecarboxylic acid. [1]

Key Identifiers:

- IUPAC Name: **piperidine-1-carboxylic acid** [1]
- Molecular Formula: $C_6H_{11}NO_2$ [1]
- SMILES: C1CCN(CC1)C(=O)O [3]

- InChI Key: DNUTZBZXLPWRJG-UHFFFAOYSA-N[3]
- CAS Number: 13406-98-9[1]

Physicochemical Properties

The physicochemical properties of **piperidine-1-carboxylic acid** are crucial for its application in research and development. A summary of these properties is presented in the table below.

Property	Value	Source
Molecular Weight	129.16 g/mol	[4]
Appearance	White solid (for related derivatives)	[5]
pKa (Strongest Acidic)	4.36 (Predicted)	[3]
LogP	0.96 (Predicted)	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	2	[3]
Rotatable Bond Count	0	[3]
Polar Surface Area	40.54 Å ²	[3]

Synthesis of Piperidine-1-carboxylic Acid

The synthesis of **piperidine-1-carboxylic acid** can be achieved through various methods. A common approach involves the carboxylation of piperidine. The following is a generalized experimental protocol for its synthesis.

Experimental Protocol: Carboxylation of Piperidine

This protocol outlines the synthesis of **piperidine-1-carboxylic acid** by the reaction of piperidine with a carboxylating agent like phosgene or its equivalents, followed by hydrolysis.

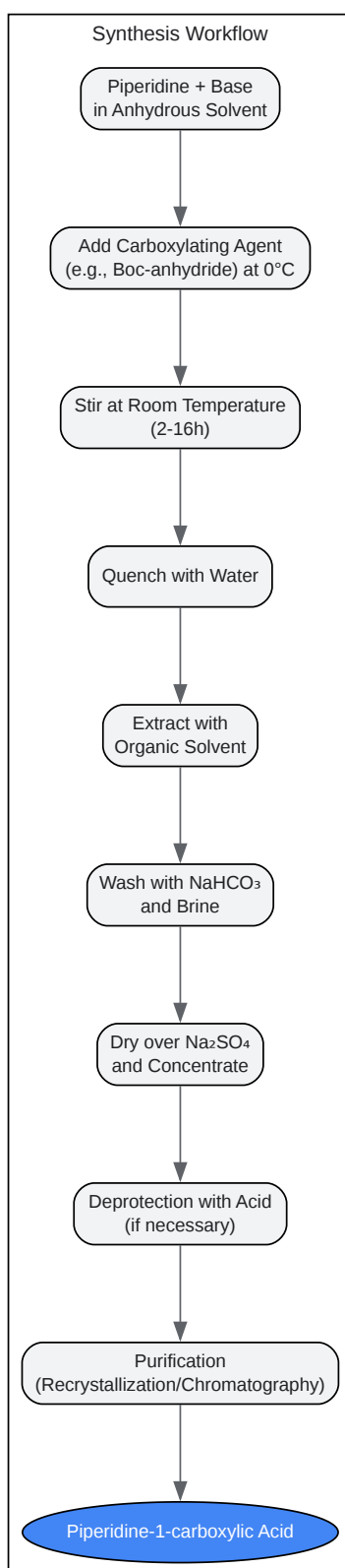
Materials:

- Piperidine
- Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Triphosgene or Di-tert-butyl dicarbonate (Boc-anhydride)
- Base (e.g., Triethylamine, Pyridine)
- Hydrochloric acid (HCl) for acidification
- Sodium bicarbonate (NaHCO_3)
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4)
- Distilled water
- Organic solvents for extraction (e.g., Ethyl acetate, Diethyl ether)

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) and a base like triethylamine (1.1 equivalents) in an anhydrous solvent.^[6]
- **Carboxylation:** Cool the solution in an ice bath (0 °C). Slowly add a solution of the carboxylating agent (e.g., Boc-anhydride, 1.1 equivalents) in the same anhydrous solvent.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours).^[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the reaction by adding water. If the intermediate is a Boc-protected acid, proceed to the deprotection step. For other intermediates, proceed with extraction.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate multiple times.^[7] Combine the organic layers.

- Washing and Drying: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.^[7] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.^[8]
- Deprotection (if necessary): If a protecting group like Boc was used, dissolve the crude intermediate in a suitable solvent (e.g., Dichloromethane) and add an acid like Trifluoroacetic Acid (TFA) or HCl in dioxane to remove the protecting group.^[6]
- Purification: The final product, **piperidine-1-carboxylic acid**, can be purified by recrystallization or column chromatography.



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Caption: A generalized workflow for the synthesis of **piperidine-1-carboxylic acid**.

Analytical Methodologies

The characterization and quantification of **piperidine-1-carboxylic acid** and its derivatives are commonly performed using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Analysis

This protocol provides a general method for the analysis of piperidine derivatives. The specific conditions may need to be optimized for **piperidine-1-carboxylic acid**.

Instrumentation and Columns:

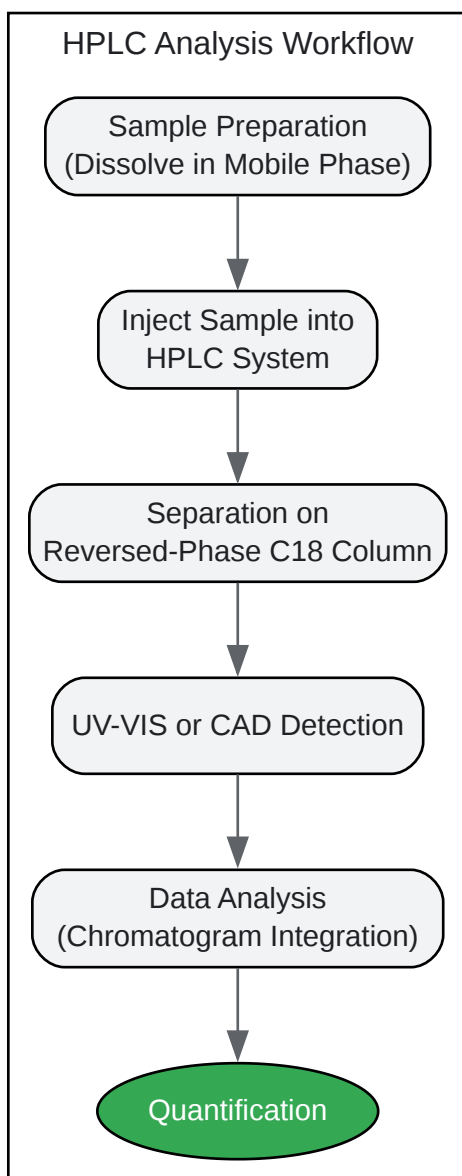
- Instrument: Agilent 1260/1290 Infinity II or equivalent HPLC system with a UV-VIS detector.
[9]
- Column: Gemini C18 (5 μ m, 250 x 4.6 mm) or a similar reversed-phase column.[9]

Mobile Phase and Gradient:

- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[9]
- Mobile Phase B: Acetonitrile (MeCN).[9]
- Flow Rate: 1.0 mL/min.[9]
- Gradient: A typical gradient could be starting from 5% B, increasing to 95% B over 8 minutes, holding at 95% B for 4 minutes, and then re-equilibrating the column.[9]

Detection:

- Wavelength: Detection can be performed at multiple wavelengths, such as 210 nm, 254 nm, and 280 nm, depending on the chromophore of the derivative being analyzed.[9] Since **piperidine-1-carboxylic acid** lacks a strong chromophore, derivatization or alternative detection methods like Charged Aerosol Detection (CAD) might be necessary for sensitive quantification.[10]



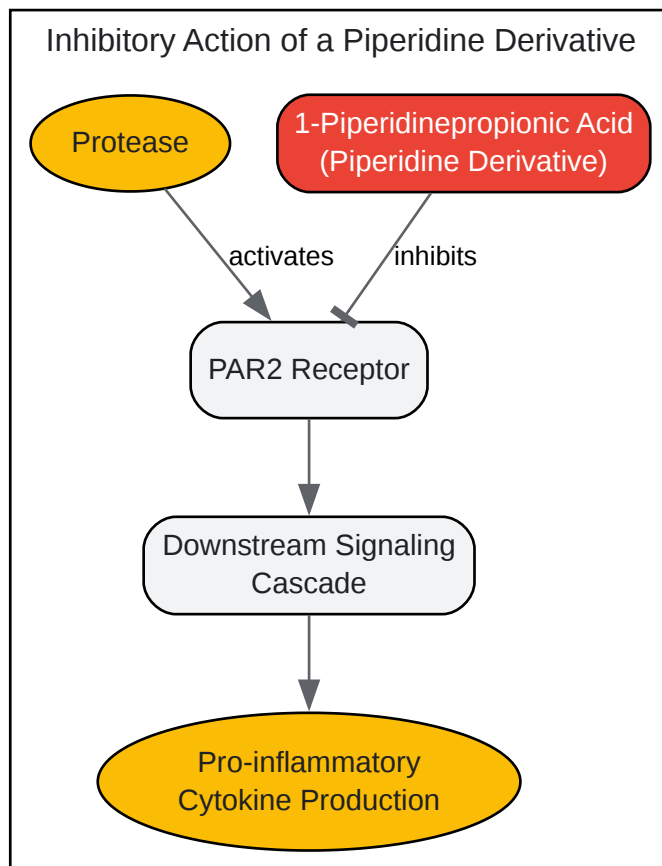
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Caption: A typical workflow for the HPLC analysis of piperidine compounds.

Biological and Pharmacological Context

While specific data on the biological activity of **piperidine-1-carboxylic acid** is limited, the piperidine scaffold is a prevalent structural motif in a vast number of biologically active compounds and pharmaceuticals.^[11] Derivatives of piperidine exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[11][12][13][14]}

A closely related compound, 1-Piperidinepropionic acid (1-PPA), has been shown to have anti-inflammatory effects.[12] It is believed to act by inhibiting the Protease-Activated Receptor 2 (PAR2), which is involved in inflammatory signaling cascades.[12] The activation of PAR2 by proteases leads to the production of pro-inflammatory cytokines. By blocking this receptor, 1-PPA can reduce the inflammatory response.[12]



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Caption: Inhibition of the PAR2 signaling pathway by a piperidine derivative.

Safety and Handling

Appropriate safety precautions should be taken when handling **piperidine-1-carboxylic acid** and its parent compound, piperidine.

- General Handling: Use in a well-ventilated area. Avoid the formation of dust and aerosols.[4] Avoid contact with skin, eyes, and clothing.[4]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]
- In case of Exposure:
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]
 - Skin Contact: Immediately wash off with soap and plenty of water.[4]
 - Eye Contact: Rinse cautiously with water for several minutes.[4][15]
 - Ingestion: Rinse mouth with water. Do not induce vomiting.[4]
- Storage: Keep the container tightly closed in a dry and well-ventilated place.[16]

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) for the compound.[4][15][16][17]

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